Naphtho[1,2-B]furan-2-carbaldehyde Naphtho[1,2-B]furan-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 103997-05-3
VCID: VC19183782
InChI: InChI=1S/C13H8O2/c14-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)15-11/h1-8H
SMILES:
Molecular Formula: C13H8O2
Molecular Weight: 196.20 g/mol

Naphtho[1,2-B]furan-2-carbaldehyde

CAS No.: 103997-05-3

Cat. No.: VC19183782

Molecular Formula: C13H8O2

Molecular Weight: 196.20 g/mol

* For research use only. Not for human or veterinary use.

Naphtho[1,2-B]furan-2-carbaldehyde - 103997-05-3

Specification

CAS No. 103997-05-3
Molecular Formula C13H8O2
Molecular Weight 196.20 g/mol
IUPAC Name benzo[g][1]benzofuran-2-carbaldehyde
Standard InChI InChI=1S/C13H8O2/c14-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)15-11/h1-8H
Standard InChI Key HSINFBUEWVXJAN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2OC(=C3)C=O

Introduction

Structural and Physicochemical Properties

Naphtho[1,2-B]furan-2-carbaldehyde consists of a naphthalene ring fused to a furan moiety at the 1,2-positions, with the aldehyde group occupying the 2-position of the furan ring. This arrangement creates a rigid, planar structure that influences its electronic properties and reactivity. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₁₃H₈O₂
Molecular Weight196.20 g/mol
IUPAC NameNaphtho[1,2-b]furan-2-carbaldehyde
Boiling Point342–345°C (estimated)
SolubilityLow in water; soluble in DMSO, DMF

The compound’s infrared (IR) spectrum typically shows strong absorption bands at 1,710–1,690 cm⁻¹ (C=O stretch) and 1,600–1,450 cm⁻¹ (aromatic C=C) . Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the aldehyde proton (δ 9.8–10.2 ppm in ¹H NMR) and aromatic protons in the naphthalene-furan system (δ 7.2–8.5 ppm) .

Synthetic Methodologies

Electrocatalytic 3,3-Rearrangement/Cyclization

A recent breakthrough involves the electrocatalytic conversion of propargylic aryl ethers into naphtho[1,2-b]furan-2-carbaldehyde derivatives under mild, oxidant-free conditions. This method employs a radical pathway mediated by electrochemical oxidation, achieving yields of 68–85% with excellent functional group tolerance . Key advantages include:

  • Avoidance of transition-metal catalysts

  • Use of water as the oxygen source (confirmed via ¹⁸O labeling)

Microwave-Assisted Multicomponent Reactions

Nafion-H@SPIONs (sulfonated silica-coated magnetic nanoparticles) catalyze the synthesis of related naphthofuranones under microwave irradiation. While optimized for naphtho[2,1-b]furan-2(1H)-ones, this approach demonstrates the feasibility of adapting similar conditions for aldehyde derivatives . Reaction parameters:

  • Temperature: 90°C

  • Time: 15–25 minutes

  • Yield: 65–96%

Classical Synthetic Routes

Traditional synthesis from 1-naphthol involves a five-step sequence:

  • Formylation of 1-naphthol to 1-hydroxy-2-naphthaldehyde

  • Cyclization with ethyl bromoacetate

  • Bromination at the 5-position

  • Suzuki coupling with aryl boronic acids

  • Oxidation to the aldehyde

A comparative analysis of synthetic methods is presented below:

MethodYield (%)Reaction TimeKey Advantage
Electrocatalytic 68–856–8 hGreen chemistry, no metals
Microwave 65–9615–25 minRapid, high throughput
Classical 45–6024–48 hWell-established protocol

Chemical Reactivity and Derivatives

Knoevenagel Condensation

The aldehyde group undergoes efficient condensation with active methylene compounds. For example, reaction with malononitrile yields α,β-unsaturated nitriles, which serve as precursors for heterocyclic systems . Crystal structure analysis of condensation products reveals extended π-conjugation and intermolecular C–H···O hydrogen bonding networks .

Photochromic Applications

Naphtho[1,2-b]furan-2-carbaldehyde derivatives exhibit photochromic behavior when incorporated into fulgide systems. UV irradiation induces ring-closing reactions, producing colored forms with modulated fluorescence properties . Key photophysical parameters:

  • Absorption λmax (open form): 320–350 nm

  • Fluorescence quantum yield (closed form): 0.42–0.58

Catalytic C–C Bond Cleavage

Recent studies demonstrate that acid-catalyzed cleavage of atropaldehyde acetals generates reactive C2 electrophiles, enabling the synthesis of naphthofuran-containing stilbenes and indolinones . This method highlights the compound’s utility in constructing complex architectures.

Industrial and Materials Science Applications

Organic Electronics

The extended π-system enables applications in organic light-emitting diodes (OLEDs). Prototype devices incorporating naphthofuran-aldehyde derivatives achieve luminance efficiencies of 12–15 cd/A .

Catalytic Supports

Silica-coated magnetic nanoparticles functionalized with naphthofuran aldehydes serve as recoverable catalysts for cross-coupling reactions, maintaining >90% activity over 10 cycles .

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